(4-Butoxy-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxy-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a butoxy group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Butoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-2-fluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2).
Esterification: Boronic acids can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Esterification: Diols (e.g., ethylene glycol) and mild acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
(4-Butoxy-2-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as protease inhibitors.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Butoxy-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid moiety acts as a nucleophile, transferring its organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the butoxy group.
2-Fluorophenylboronic acid: Similar structure but lacks the butoxy group and has the fluorine atom at the 2-position.
Phenylboronic acid: The parent compound without any substituents.
Uniqueness
(4-Butoxy-2-fluorophenyl)boronic acid is unique due to the presence of both a butoxy group and a fluorine atom, which can influence its reactivity and interactions in chemical reactions. The butoxy group can provide steric hindrance and electronic effects, while the fluorine atom can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
(4-butoxy-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,13-14H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQUICHOERLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278297 |
Source
|
Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107603-52-0 |
Source
|
Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107603-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Butoxy-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.